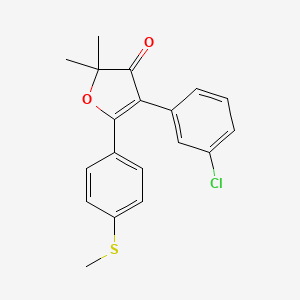
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one is an organic compound with a complex structure that includes a furan ring substituted with chlorophenyl and methylthiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The chlorophenyl and methylthiophenyl groups are introduced via electrophilic aromatic substitution reactions.
Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of reaction conditions: Employing catalysts and optimizing temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Using advanced techniques such as high-performance liquid chromatography (HPLC) and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating enzymatic activity, leading to changes in metabolic pathways.
Interact with receptors: Modulating receptor activity and influencing cellular signaling pathways.
Affect gene expression: Altering the expression of specific genes, resulting in changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one: Lacks the methylthio group, resulting in different chemical properties and reactivity.
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-methoxyphenyl)furan-3(2H)-one: Contains a methoxy group instead of a methylthio group, leading to variations in biological activity.
Uniqueness
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one is unique due to the presence of both chlorophenyl and methylthiophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17ClO2S |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2,2-dimethyl-5-(4-methylsulfanylphenyl)furan-3-one |
InChI |
InChI=1S/C19H17ClO2S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(22-19)12-7-9-15(23-3)10-8-12/h4-11H,1-3H3 |
InChI Key |
WBKCNRAARJBNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


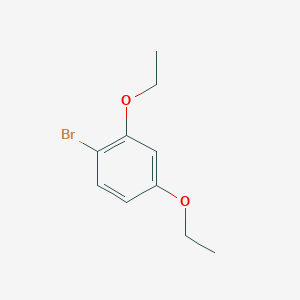
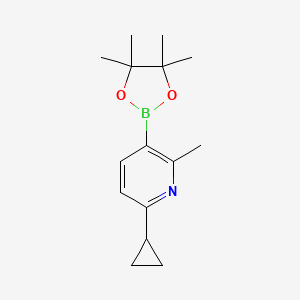
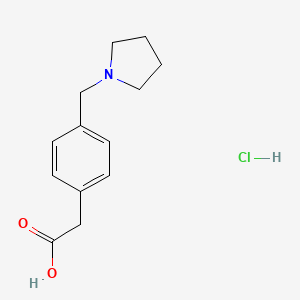
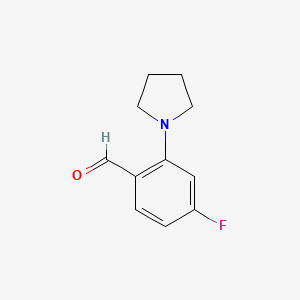
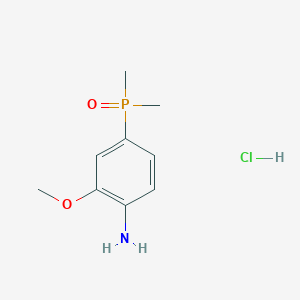
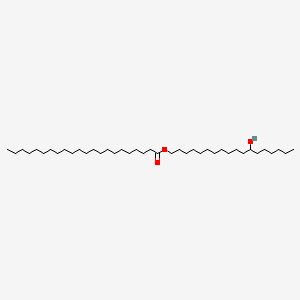
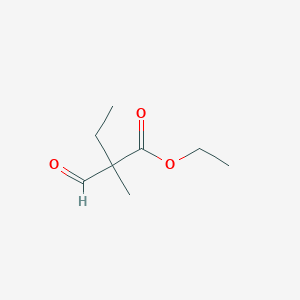
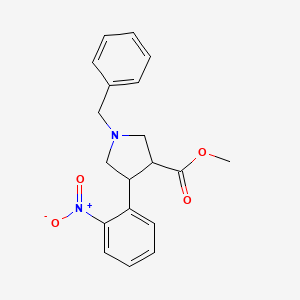
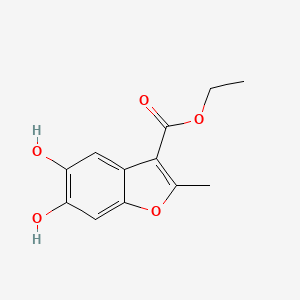
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1]benzofuro[3,2-b]pyridine](/img/structure/B13979912.png)
![4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B13979915.png)
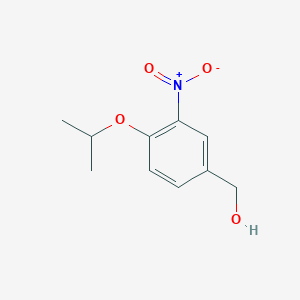

![1-(4-Fluorophenyl)-2-[4-(methanesulfinyl)phenyl]ethan-1-one](/img/structure/B13979927.png)
